N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
Overview
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide is an organic compound with a complex structure that includes an aminophenyl group, a sec-butyl group, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with an appropriate halogenated propanamide derivative under basic conditions to form the phenoxy intermediate.
Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with 3-nitroaniline under reducing conditions to introduce the aminophenyl group.
Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-propanamide
- N-(3-Aminophenyl)-2-[2-(isopropyl)phenoxy]-propanamide
- N-(3-Aminophenyl)-2-[2-(methyl)phenoxy]-propanamide
Uniqueness
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-10-5-6-11-18(17)23-14(3)19(22)21-16-9-7-8-15(20)12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCGGRSASPQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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